(6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone
Description
Historical Context of Heterocyclic Sulfone Derivatives in Medicinal Chemistry
The therapeutic utility of sulfur-containing heterocycles dates to the 1930s discovery of sulfonamide antibiotics, which revolutionized bacterial infection treatment by inhibiting dihydropteroate synthase. Early sulfone drugs like dapsone (4,4’-diaminodiphenyl sulfone) demonstrated that sulfonyl groups confer metabolic stability while enabling π-π stacking interactions with aromatic amino acid residues. Over seven decades, structural diversification produced clinically impactful heterocyclic sulfones such as:
Table 1: Evolution of Heterocyclic Sulfone Therapeutics
The incorporation of sulfones into nitrogen-rich heterocycles gained momentum with the recognition that sulfolane rings enhance blood-brain barrier penetration, while N-heterocyclic sulfones like those in Table 1 improve target residence times through hydrophobic and dipole interactions. Modern synthetic methods, including anhydride-imine annulations and transition-metal-catalyzed sulfonylation, now enable precise installation of sulfone groups into complex polyheterocyclic systems.
Rationale for Targeting Pyridine-Pyrimidine Hybrid Architectures
The fusion of pyridine and pyrimidine rings in This compound capitalizes on complementary bioelectronic properties:
- Pyrimidine’s Hydrogen-Bonding Capacity : The pyrimidine nitrogen atoms act as hydrogen bond acceptors, mimicking nucleic acid bases to interact with kinase ATP pockets. Substitution at the 2- and 4-positions allows modulation of binding affinity.
- Pyridine’s Basicity and Solubility : The 4-pyridinyl group’s lone pair enables pH-dependent solubility and coordination to metalloenzymes. Its planar structure facilitates π-cation interactions with lysine/arginine residues.
- Morpholine’s Conformational Effects : The morpholine substituent introduces stereoelectronic control over the pyrimidine ring’s orientation while improving aqueous solubility through oxygen lone pair interactions.
Table 2: Advantages of Pyridine-Pyrimidine Hybrid Architectures
Catalytic methods described by Huang et al. enable efficient construction of such hybrids through Suzuki-Miyaura couplings and annulation reactions, circumventing traditional multistep sequences. The phenyl sulfone moiety’s strong electron-withdrawing character further activates adjacent carbons for nucleophilic attack, facilitating late-stage derivatization. This modularity aligns with fragment-based drug discovery paradigms, where core scaffolds serve as platforms for combinatorial library generation.
Properties
IUPAC Name |
4-[6-(benzenesulfonylmethyl)-2-pyridin-4-ylpyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-28(26,18-4-2-1-3-5-18)15-17-14-19(24-10-12-27-13-11-24)23-20(22-17)16-6-8-21-9-7-16/h1-9,14H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDFJDVHECTHPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)CS(=O)(=O)C3=CC=CC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine and pyridine derivatives, followed by their coupling with pyrimidine intermediates.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles
Biological Activity
(6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone is a compound with significant potential in medicinal chemistry, particularly as an inhibitor of various biological targets. This article reviews its biological activity, including mechanisms of action, cellular effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H20N4O3S
- Molecular Weight : 364.47 g/mol
- CAS Number : 303147-61-7
The compound features a morpholino group, pyridine, and pyrimidine rings, which contribute to its biological activity through interactions with specific protein targets.
The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. Kinases are critical in various signaling pathways involved in cell proliferation and survival. The compound's structure allows it to bind to the ATP-binding site of kinases, thereby inhibiting their activity.
Biological Activity Overview
-
Antiproliferative Effects : The compound has shown significant antiproliferative activity against various cancer cell lines, including:
- HCT116 (Colon Cancer) : IC50 = 7.76 µM
- OVCAR-8 (Ovarian Cancer) : IC50 = 9.76 µM
- Selectivity Profile : It exhibits high selectivity for certain kinases over others, which is crucial for minimizing off-target effects.
- In Vivo Efficacy : In animal models, the compound demonstrated a reduction in tumor growth by approximately 42% when administered at a dosage of 10 mg/kg .
Study 1: Evaluation of Kinase Inhibition
A recent study evaluated the inhibitory effects of the compound on various kinases. The results indicated that it effectively inhibited focal adhesion kinase (FAK) with an IC50 value of 27 nM, showcasing its potential for targeting specific pathways in cancer therapy .
Study 2: Structure-Activity Relationship (SAR)
Research into the SAR revealed that modifications to the phenyl and pyridine moieties significantly affected biological activity. The presence of halogen substituents was found to enhance potency, particularly with dichlorophenyl groups being optimal for activity .
Data Table: Biological Activity Summary
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 | 7.76 | Antiproliferative |
| OVCAR-8 | 9.76 | Antiproliferative |
| FAK | 27 | Kinase inhibition |
| Aurora A/B | 28.9 / 2.2 | Kinase inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Sulfone, Sulfoxide, and Sulfide Analogs
Key structural analogs differ in the oxidation state of the sulfur-containing group, substituent positions, and additional functional groups.
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- The sulfoxide analog (CAS 306980-67-6) introduces chirality and intermediate polarity, which may influence enantioselective binding in biological targets .
- Chlorine Substitution :
Steric and Electronic Effects
- Steric Hindrance :
- Electronic Effects :
- Sulfone groups stabilize adjacent negative charges, enhancing resistance to nucleophilic attack compared to sulfides. This property is critical for pharmacokinetic stability .
Q & A
Q. What are the established synthetic routes for (6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone?
The synthesis typically involves multi-step organic reactions, starting with the pyrimidine core functionalized with morpholine and pyridinyl groups. A key step is the introduction of the phenyl sulfone moiety via nucleophilic substitution or coupling reactions. For example, sulfonyl groups can be introduced using sulfonating agents like phenylsulfonyl chloride under controlled conditions. Reaction optimization (e.g., catalyst use, temperature, solvent selection) is critical to achieving high yields (>70%) and purity (>90%) . Characterization via NMR, HPLC, and mass spectrometry is essential to confirm structural integrity .
Q. What analytical methods are recommended for characterizing this compound?
- NMR spectroscopy : To verify substituent positions on the pyrimidine ring and confirm sulfone group integration.
- High-resolution mass spectrometry (HRMS) : For accurate molecular weight determination (C20H20N4O3S; theoretical mass 396.46 g/mol) .
- HPLC/Purity analysis : To assess impurities, particularly residual solvents or unreacted intermediates.
- X-ray crystallography : For resolving crystal structure and confirming stereochemistry, if applicable.
Q. What preliminary biological screening assays are relevant for this compound?
Initial screening should focus on:
- In vitro anti-inflammatory activity : Measure inhibition of cytokines (e.g., TNF-α, IL-6) in macrophage cell lines (e.g., RAW 264.7) using ELISA .
- Cytotoxicity assays : Evaluate IC50 values in normal cell lines (e.g., HEK293) to establish safety margins .
- Enzyme inhibition studies : Test activity against kinases or proteases due to the pyrimidine scaffold's affinity for ATP-binding pockets .
Advanced Research Questions
Q. How does the sulfone group influence the compound’s physicochemical properties and bioactivity?
The sulfone group enhances electrophilicity and stability, potentially improving binding to target proteins (e.g., kinases). Computational studies (e.g., molecular docking) suggest the sulfone moiety participates in hydrogen bonding with catalytic lysine residues in kinase domains. Comparative studies with sulfanyl or sulfoxide analogs show sulfones exhibit higher metabolic stability but reduced solubility, requiring formulation optimization .
Q. What strategies resolve contradictory data in biological assays (e.g., anti-inflammatory vs. cytotoxic effects)?
- Dose-response analysis : Determine if cytotoxicity occurs at higher concentrations, masking anti-inflammatory effects at lower doses.
- Cell-type specificity : Test across multiple cell lines (e.g., primary vs. immortalized cells) to identify tissue-specific responses .
- Mechanistic studies : Use RNA sequencing or proteomics to differentiate off-target effects from pathway-specific modulation .
Q. How can structure-activity relationship (SAR) studies optimize this compound for therapeutic use?
- Core modifications : Replace morpholine with piperazine or thiomorpholine to alter lipophilicity and bioavailability .
- Sulfone substituent variations : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to enhance target binding affinity .
- Prodrug design : Mask the sulfone group with ester linkages to improve solubility and in vivo stability .
Q. What experimental designs are recommended for in vivo efficacy studies?
- Animal models : Use murine models of inflammation (e.g., carrageenan-induced paw edema) with pharmacokinetic profiling (Cmax, AUC) .
- Dosing regimens : Compare oral vs. intraperitoneal administration to assess bioavailability.
- Control groups : Include reference drugs (e.g., dexamethasone) and vehicle controls to validate assay sensitivity .
Methodological Considerations
Q. How to address challenges in synthesizing and purifying this compound?
- Reaction optimization : Use catalysts like Pd(OAc)2 for Suzuki-Miyaura coupling to attach pyridinyl groups efficiently .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for high-purity isolation (>95%) .
- Scale-up : Transition from batch to flow chemistry to maintain yield consistency at larger scales .
Q. What computational tools predict the compound’s environmental impact or metabolic pathways?
- ADMET prediction : Use SwissADME or ADMETLab to estimate toxicity, permeability, and metabolic clearance .
- Environmental fate modeling : Apply EPI Suite to predict biodegradation half-life and bioaccumulation potential .
Q. How to design robust assays for mechanism-of-action studies?
- Target identification : Use affinity chromatography or thermal shift assays to isolate binding proteins .
- Pathway analysis : Perform phosphoproteomics to map kinase signaling pathways affected by the compound .
- CRISPR screening : Identify gene knockouts that confer resistance or sensitization to the compound .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
